molecular formula C11H12N2O3 B2663862 N-(cyanomethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1091517-52-0

N-(cyanomethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2663862
CAS No.: 1091517-52-0
M. Wt: 220.228
InChI Key: UEGPUCWRDXNMIZ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2-methoxyphenoxy)acetamide is an organic compound with a complex structure that includes a cyanomethyl group, a methoxyphenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 2-(2-methoxyphenoxy)acetic acid with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

N-(cyanomethyl)-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site for binding to these targets, while the methoxyphenoxy and acetamide groups contribute to the compound’s overall stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-(2-hydroxyphenoxy)acetamide
  • N-(cyanomethyl)-2-(2-chlorophenoxy)acetamide
  • N-(cyanomethyl)-2-(2-nitrophenoxy)acetamide

Uniqueness

N-(cyanomethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. Compared to similar compounds with different substituents, it may exhibit distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-9-4-2-3-5-10(9)16-8-11(14)13-7-6-12/h2-5H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGPUCWRDXNMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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